molecular formula C13H9KN2O7S B2457093 Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate CAS No. 1007189-79-8

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate

Cat. No.: B2457093
CAS No.: 1007189-79-8
M. Wt: 376.38
InChI Key: YHZDFTHNZMDQQH-UHFFFAOYSA-M
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Description

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate is a chemical compound with the molecular formula C13H9KNO7S It is known for its unique structure, which includes both a nitro group and a sulfonamide group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate typically involves a multi-step process:

    Nitration: The starting material, 4-hydroxybenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Coupling Reaction: The nitrated product is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzoate derivative.

    Neutralization: The final step involves neutralizing the product with potassium hydroxide to obtain the potassium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-(4-amino-3-nitrobenzenesulfonamido)benzoate.

    Substitution: Various ethers or esters depending on the substituent.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-(4-hydroxybenzenesulfonamido)benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Potassium 4-(4-amino-3-nitrobenzenesulfonamido)benzoate:

Uniqueness

Potassium 4-(4-hydroxy-3-nitrobenzenesulfonamido)benzoate is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

potassium;4-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S.K/c16-12-6-5-10(7-11(12)15(19)20)23(21,22)14-9-3-1-8(2-4-9)13(17)18;/h1-7,14,16H,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZDFTHNZMDQQH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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